molecular formula C14H12N4S2 B8244361 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea

Cat. No.: B8244361
M. Wt: 300.4 g/mol
InChI Key: PALLRKIAFYMOFT-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a benzothiazole ring, a cyanovinyl group, and a thiourea moiety. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties .

Preparation Methods

The synthesis of 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions, which offer efficient and rapid synthesis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

    Complexation: It can form complexes with metal ions, which can be characterized by various spectroscopic techniques.

Biological Activity

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea (CAS No. 907551-72-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from thiourea derivatives and benzothiazole precursors. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor. Notably, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive impairments associated with these diseases.

Analgesic Activity

A study focusing on related thiourea compounds indicated that derivatives like 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea exhibited significant analgesic activity in animal models, outperforming established analgesics like diclofenac sodium. This suggests that similar modifications in the structure of this compound could yield potent analgesics.

Structure-Activity Relationship (SAR)

Understanding the SAR of thioureas is crucial for optimizing their biological activities. The presence of the benzo[d]thiazole moiety is vital for enhancing anticancer activity and enzyme inhibition. Modifications to the allyl group and the cyanovinyl substituent can further tailor the compound's efficacy and selectivity.

Modification Effect on Activity
Benzo[d]thiazoleIncreases anticancer activity
Allyl GroupEnhances enzyme inhibition
CyanovinylImproves analgesic properties

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in human cancer cell lines, with IC50 values indicating significant potency.
  • Enzyme Inhibition : A series of experiments demonstrated that this compound effectively inhibits AChE with an IC50 value comparable to known inhibitors, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Analgesic Testing : In a comparative study, derivatives of thioureas were tested for analgesic properties using the writhing test in mice, revealing that some compounds had better pain relief than traditional NSAIDs .

Properties

IUPAC Name

1-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALLRKIAFYMOFT-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC=C(C#N)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/C=C(/C#N)\C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.